molecular formula C10H12ClFO B7871618 1-(2-Chloro-4-fluorophenyl)-2-butanol

1-(2-Chloro-4-fluorophenyl)-2-butanol

Cat. No.: B7871618
M. Wt: 202.65 g/mol
InChI Key: BUMMGALEVMEOHB-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-2-butanol is a secondary alcohol featuring a 2-butanol backbone substituted with a 2-chloro-4-fluorophenyl group. The presence of halogens at specific positions on the phenyl ring may enhance its stability and alter electronic characteristics, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-9(13)5-7-3-4-8(12)6-10(7)11/h3-4,6,9,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMMGALEVMEOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-butanol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The reaction can be summarized as follows: [ \text{2-Chloro-4-fluorobenzaldehyde} + \text{Butylmagnesium bromide} \rightarrow \text{1-(2-Chloro-4-fluorophenyl)-2-butanol} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-butanone.

    Reduction: 1-(2-Chloro-4-fluorophenyl)-2-butane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-(2-Chloro-4-fluorophenyl)-2-butanol is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including:

  • Oxidation : Converting the alcohol group to a ketone.
  • Reduction : Transforming the compound into a corresponding alkane.
  • Substitution Reactions : The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to diverse derivatives.

The following table summarizes the key reactions involving this compound:

Reaction Type Reagents Products
OxidationChromium trioxide or potassium permanganate1-(2-Chloro-4-fluorophenyl)-2-butanone
ReductionLithium aluminum hydride1-(2-Chloro-4-fluorophenyl)-2-butane
SubstitutionSodium methoxide in methanolVarious substituted phenyl derivatives

Biological Research

Potential Biological Activity

The compound has been investigated for its biological activity, particularly its interactions with biomolecules. Studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. The presence of chlorine and fluorine atoms enhances its biological activity, making it a candidate for further research in drug development.

Case Study: Antimicrobial Properties

A study highlighted the structure-activity relationship (SAR) of similar chlorinated compounds, revealing that the presence of chlorine significantly enhances antibacterial properties. This suggests that 1-(2-Chloro-4-fluorophenyl)-2-butanol could potentially possess similar activities against various bacterial strains .

Medicinal Applications

Therapeutic Potential

Research into the medicinal applications of 1-(2-Chloro-4-fluorophenyl)-2-butanol indicates its potential as a therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Example: Anti-inflammatory Effects

In preliminary studies, compounds related to 1-(2-Chloro-4-fluorophenyl)-2-butanol have shown promise in reducing inflammation in vitro. Further investigation is needed to explore its efficacy and safety as a therapeutic agent .

Industrial Applications

Specialty Chemicals Production

In the chemical industry, 1-(2-Chloro-4-fluorophenyl)-2-butanol is used in the production of specialty chemicals. Its properties make it suitable for creating materials with specific characteristics desired in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-butanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone

Structural Differences :

  • Functional Group: The ketone (1-butanone) in the latter replaces the secondary alcohol (-2-butanol) in the target compound.
  • Substituents : The phenyl group in the ketone derivative is substituted at the 3-chloro-4-fluoro positions, compared to 2-chloro-4-fluoro in the target.
  • Additional Methyl Groups : The ketone derivative includes two methyl groups at the C2 position, increasing steric hindrance.

Physicochemical Implications :

  • Reactivity : The ketone is less polar than the alcohol, reducing hydrogen-bonding capacity and solubility in polar solvents.
  • Stability : The ketone’s carbonyl group may undergo nucleophilic addition, whereas the alcohol could participate in oxidation or esterification reactions .
Comparison with Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

Structural Differences :

  • Aromatic System: Bitertanol includes a biphenylyloxy group and a triazole ring, whereas the target compound has a simpler mono-halogenated phenyl group.

Functional Implications :

  • Biological Activity: Bitertanol’s triazole moiety is critical for its use as a fungicide, while the target compound’s simpler structure lacks this pharmacophore.
  • Solubility: The biphenylyloxy group in Bitertanol likely reduces aqueous solubility compared to the halogenated phenyl group in the target alcohol .
Comparison with 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Structural Differences :

  • Backbone: The triazole-3-amine derivative replaces the 2-butanol chain with a triazole ring linked via a benzyl group.
  • Halogenation : Both compounds share the 2-chloro-4-fluorophenyl group.

Functional Implications :

  • Reactivity : The triazole-amine group enables hydrogen bonding and coordination chemistry, unlike the alcohol group.
  • Applications : The triazole derivative may have applications in medicinal chemistry (e.g., as a kinase inhibitor), whereas the alcohol could serve as an intermediate in synthesis .

Data Table: Key Properties of 1-(2-Chloro-4-fluorophenyl)-2-butanol and Structural Analogs

Compound Name Functional Group Halogen Positions Key Substituents Potential Applications
1-(2-Chloro-4-fluorophenyl)-2-butanol Secondary alcohol 2-Cl, 4-F None Pharmaceutical intermediates
1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone Ketone 3-Cl, 4-F C2-dimethyl Agrochemical synthesis
Bitertanol Triazole-alcohol None Biphenylyloxy, dimethyl Antifungal agent
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine Triazole-amine 2-Cl, 4-F Benzyl-linked triazole Medicinal chemistry

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows halogenation and alcohol formation pathways, similar to methods for Bitertanol .
  • Biological Data Gap: No direct studies on the biological activity of 1-(2-Chloro-4-fluorophenyl)-2-butanol were identified in the provided evidence. Comparisons are extrapolated from structural analogs.
  • Thermodynamic Properties: The electron-withdrawing halogens may lower the alcohol’s pKa compared to unsubstituted 2-butanol, enhancing acidity .

Biological Activity

1-(2-Chloro-4-fluorophenyl)-2-butanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 1-(2-Chloro-4-fluorophenyl)-2-butanol is C10H12ClFC_{10}H_{12}ClF, with a molecular weight of approximately 188.66 g/mol. The compound features a chlorinated and fluorinated phenyl ring attached to a butanol group, which significantly influences its biological interactions due to the presence of halogen substituents.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation: It can modulate receptor activities, impacting signal transduction pathways.

Biological Activities

Research has highlighted several notable biological activities associated with 1-(2-Chloro-4-fluorophenyl)-2-butanol:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The efficacy was evaluated using Minimum Inhibitory Concentration (MIC) values, as summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results demonstrate significant inhibitory effects on Staphylococcus aureus , suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines have shown that 1-(2-Chloro-4-fluorophenyl)-2-butanol can significantly reduce cell viability. The findings are presented in Table 2.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

These results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies.

Case Studies and Research Findings

Recent research has explored the potential applications of 1-(2-Chloro-4-fluorophenyl)-2-butanol in various fields:

  • Antimicrobial Efficacy: A study demonstrated that the compound showed comparable activity to standard antibiotics against Gram-positive bacteria, particularly effective against Staphylococcus aureus .
  • Anticancer Properties: Further investigations revealed that the compound could inhibit proliferation in multiple cancer cell lines, with specific mechanisms involving apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR): Research into SAR has indicated that modifications to the halogen substituents can enhance biological activity, providing insights for the design of more potent derivatives .

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